N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide

Description

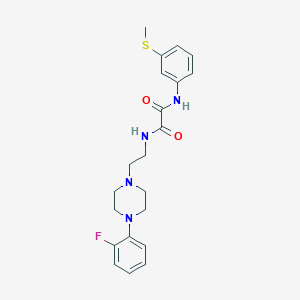

N1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is an oxalamide derivative characterized by a piperazine ring substituted with a 2-fluorophenyl group and an ethyl linker to the oxalamide backbone. The N2 position features a 3-(methylthio)phenyl substituent.

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-(3-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN4O2S/c1-29-17-6-4-5-16(15-17)24-21(28)20(27)23-9-10-25-11-13-26(14-12-25)19-8-3-2-7-18(19)22/h2-8,15H,9-14H2,1H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYIXNXUSVSBQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring One common approach is the reaction of 2-fluorophenylamine with diethanolamine to form the piperazine core

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. This involves the use of catalysts and controlled reaction conditions to ensure the purity and consistency of the final product. Large-scale reactors and purification systems are employed to handle the chemical reactions and isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions are common, using reagents like alkyl halides.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Production of reduced derivatives.

Substitution: Generation of substituted piperazine derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Compounds for Comparison:

N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18) : Features a 2-fluorophenyl group at N1 and a 4-methoxyphenethyl group at N2. Synthesized in 52% yield via oxalamide coupling .

Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) : Combines a chlorophenyl-ureido-thiazole core with a piperazine-ethyl acetate side chain (89.1% yield) .

N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide: A flavoring agent with methoxybenzyl and pyridyl groups, noted for high safety margins (NOEL: 100 mg/kg bw/day) .

Data Tables

Research Findings and Implications

Fluorophenyl vs. Halogenated Analogs : The 2-fluorophenyl group in the target compound may offer better metabolic stability than dichlorophenyl analogs (–7), reducing toxicity risks while maintaining receptor affinity .

Methylthio Group Uniqueness : The 3-(methylthio)phenyl substituent distinguishes the target compound from flavoring agents (methoxy/pyridyl) and may influence solubility or redox activity, necessitating specialized ADME studies.

Synthesis Optimization: Piperazine-ethyl linkers (as in and –7) suggest scalable synthesis, but the methylthio group’s introduction may require novel coupling strategies.

Biological Activity

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a fluorophenyl group and an oxalamide moiety, which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 543.6 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C26H30FN5O5S |

| Molecular Weight | 543.6 g/mol |

| SMILES Representation | NS(=O)(=O)c1ccc(CCNC(=O)C(=O)NCC(c2ccco2)N2CCN(c3ccccc3F)CC2)cc1 |

1. Interaction with Enzymes

Research indicates that this compound interacts with key enzymes such as α-amylase. This enzyme is crucial for the hydrolysis of starch, and the compound's inhibitory effects on α-amylase suggest potential applications in managing conditions like diabetes by modulating carbohydrate metabolism.

2. Cellular Effects

In vitro studies have shown that this compound can inhibit the uptake of uridine and adenosine in nucleoside transporter-deficient cells, specifically those transfected with cloned human Equilibrative Nucleoside Transporters (ENT1 and ENT2). This inhibition may have implications for therapeutic strategies targeting nucleoside transport mechanisms in various diseases.

The molecular mechanism appears to involve binding interactions with biomolecules, particularly through its oxalamide structure, which may facilitate interactions with specific receptors or enzymes. However, detailed pathways remain to be fully elucidated in current literature .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Inhibition Studies : A study focusing on the inhibition of α-amylase demonstrated that this compound significantly reduced enzyme activity at various concentrations, suggesting its potential as a therapeutic agent in metabolic disorders.

- Transporter Interaction : Research involving nucleoside transporters highlighted that the compound's inhibition of ENT1 and ENT2 could lead to altered cellular signaling pathways, which may be beneficial in conditions such as cancer or viral infections where nucleoside availability is critical .

Safety and Toxicology

Toxicological evaluations are essential for understanding the safety profile of this compound. Preliminary studies indicate that while some adverse effects were observed at high doses, the compound generally exhibited a favorable safety margin in animal models. The NOAEL (No Observed Adverse Effect Level) was established at 100 mg/kg based on biochemical changes observed during testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.